Undecane, 1,1-dimethoxy-
CAS No.: 52517-67-6
Cat. No.: VC18477697
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52517-67-6 |
|---|---|
| Molecular Formula | C13H28O2 |
| Molecular Weight | 216.36 g/mol |
| IUPAC Name | 1,1-dimethoxyundecane |
| Standard InChI | InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3 |
| Standard InChI Key | FBJUQTUWWCVIDH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCC(OC)OC |
Introduction
Chemical and Physical Properties
Undecane, 1,1-dimethoxy- exhibits distinct physicochemical characteristics that underpin its utility in industrial and research settings. Key properties include:
Structural Features
The compound’s structure is defined by a linear undecane backbone with two methoxy groups at the terminal carbon. The SMILES notation (O(C)C(OC)CCCCCCCCCC) and InChIKey (FBJUQTUWWCVIDH-UHFFFAOYSA-N) provide precise representations of its molecular configuration .
Thermodynamic and Solubility Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 105–108°C (3 Torr) | |
| Density | 0.844 ± 0.06 g/cm³ | |
| Water Solubility | Almost insoluble | |
| LogP (Octanol-Water) | 4.588 (estimated) | |
| Odor Profile | Fresh, floral-citrus |
The low water solubility and moderate hydrophobicity (LogP ≈ 4.59) make it suitable for non-aqueous applications, such as fragrance formulations .
Synthesis and Production
Laboratory Synthesis
Undecane, 1,1-dimethoxy- is synthesized via acid-catalyzed acetal formation between undecanal and methanol. Common catalysts include dry hydrogen chloride or ferric chloride, which facilitate the nucleophilic addition of methanol to the carbonyl group of undecanal . The reaction proceeds through a hemiacetal intermediate, culminating in the formation of the dimethyl acetal:
Industrial Production
Industrial-scale production employs continuous flow reactors to optimize yield and purity. Challenges include minimizing side reactions, such as the cleavage of the silacyclobutane Si–C bond observed in related compounds . Post-synthesis purification often involves vacuum distillation or low-temperature sublimation .
Applications
Perfumery
In fragrance compositions, undecane, 1,1-dimethoxy- acts as a modifier for aldehydes, extending their longevity and mellowing harsh top notes. Its floral-citrus odor profile enhances formulations for soaps, detergents, and cosmetics .
Analytical Chemistry
The compound serves as a derivatization agent in gas chromatography (GC) to stabilize aldehydes formed during ozonolysis. For example, it converts nonanal into nonanal dimethyl acetal, enabling precise quantification of lipid oxidation products .
Organic Synthesis
As a protected aldehyde form, it participates in Grignard reactions and nucleophilic substitutions where the free aldehyde group would otherwise react prematurely. This utility is critical in multi-step syntheses of pharmaceuticals and agrochemicals .
Recent Research Advancements
Antioxidant and Antimicrobial Studies
Although direct studies on undecane, 1,1-dimethoxy- are sparse, structurally related acetals exhibit antioxidant activity by scavenging free radicals. For instance, derivatives of Cotinus coggygria demonstrated enhanced superoxide dismutase (SOD) levels in diabetic mice.
Analytical Method Development
A 2024 study optimized its use in GC-FID for quantifying nonanal and oleic acid during lipid ozonolysis. The method achieved 98% recovery rates, underscoring its reliability in oxidative stability assessments .
Comparison with Analogous Compounds
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| Undecanal | C₁₁H₂₂O | Lacks methoxy groups; higher reactivity |
| 1,1-Dimethoxydecane | C₁₂H₂₆O₂ | Shorter carbon chain; reduced hydrophobicity |
| Dodecane | C₁₂H₂₆ | No functional groups; inert hydrocarbon |
The methoxy groups in undecane, 1,1-dimethoxy- confer unique stability and solubility profiles compared to analogs .
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